4-Chloroquinazolin-6-yl acetate

概要

説明

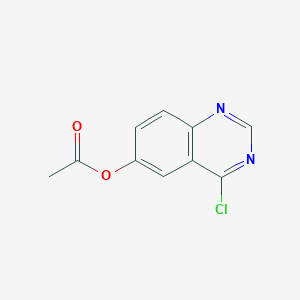

4-Chloroquinazolin-6-yl acetate is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol It is a derivative of quinazoline, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazolin-6-yl acetate typically involves the reaction of 4-chloroquinazoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the reaction of 4-chloroquinazolin-6-ol with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as column chromatography or recrystallization .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes substitution with nucleophiles, forming derivatives critical for drug discovery.

Example :

- Reaction with 2-amino-4-chloro-5-fluorophenol under reflux yielded macrocyclic inhibitors of EGFR-TK, crucial in cancer therapy .

Hydrolysis Reactions

The acetoxy group at position 6 can be hydrolyzed to generate hydroxyl derivatives, enhancing solubility or enabling further functionalization.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acetate Hydrolysis | NaOH (aqueous or alcoholic) | 6-Hydroxy-4-chloroquinazoline |

Key Insight :

Cross-Coupling Reactions

The quinazoline core participates in palladium-catalyzed couplings, expanding structural diversity.

Case Study :

- Sonogashira coupling with terminal alkynes produced compounds showing IC<sub>50</sub> values < 1 µM against c-Met kinase .

Halogenation and Functionalization

The quinazoline ring can undergo halogenation to introduce additional reactive sites.

Mechanistic Note :

- Iodination occurs regioselectively at position 6 due to electron-withdrawing effects of the acetoxy group .

Macrocyclization

The compound serves as a precursor for macrocyclic kinase inhibitors via Mitsunobu reactions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Double Mitsunobu | Diethylene glycol, TPP, DIAD | 18- to 22-membered macrocycles (e.g., EGFR inhibitors) |

Synthetic Challenge :

- Yields for macrocyclization ranged from 4–18% due to competing side reactions, necessitating high-dilution conditions .

Reduction Reactions

Selective reduction of functional groups modifies biological activity.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Alkyne Hydrogenation | H<sub>2</sub>, Pd/C | 6-Acetoxy-4-chloro-2-alkylquinazoline |

Application :

Esterification and Acylation

The hydroxyl group (post-hydrolysis) can be re-acylated or esterified.

科学的研究の応用

Medicinal Chemistry

4-Chloroquinazolin-6-yl acetate serves as a precursor for various pharmacologically active compounds. It has been studied for its potential as:

- Anticancer Agents: Research indicates that derivatives of quinazoline compounds exhibit significant cytotoxic activity against various cancer cell lines. The structural modifications provided by the acetate group enhance the biological activity of these compounds .

- Antimicrobial Agents: Studies have shown that quinazoline derivatives can inhibit bacterial growth, making them candidates for developing new antimicrobial therapies .

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazoline derivatives. Its mechanism of action often involves:

- Enzyme Inhibition: By interacting with specific enzymes, it can block their active sites, leading to various biological effects. For instance, it has been noted to inhibit kinases involved in cancer progression .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the synthesis of:

- Dyes and Pigments: The compound's reactivity allows it to be used as an intermediate in the production of various industrial chemicals, including dyes and pigments .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

- Anticancer Activity: A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound showed potent activity against breast cancer cells, leading to apoptosis through a specific pathway involving caspase activation .

- Enzyme Inhibition Studies: Another research article explored its role as a kinase inhibitor, showing that modifications to the quinazoline structure could enhance selectivity and potency against specific cancer-related kinases .

- Industrial Use Cases: A patent application detailed methods for synthesizing dyes using derivatives of this compound, showcasing its utility in commercial chemical processes .

作用機序

The mechanism of action of 4-Chloroquinazolin-6-yl acetate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

類似化合物との比較

4-Chloroquinazolin-6-ol: This compound is structurally similar but lacks the acetate group.

4-Methoxyquinazolin-6-yl acetate: This compound has a methoxy group instead of a chlorine atom and exhibits different reactivity and biological activity.

Uniqueness: 4-Chloroquinazolin-6-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .

生物活性

4-Chloroquinazolin-6-yl acetate is a compound belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈ClN₂O₂ and a molecular weight of 216.62 g/mol. Its structure features a chloro group at the 4-position and an acetate group at the 6-position of the quinazoline ring, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that This compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Quinazoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. Compounds similar to this compound have shown promising results in vitro against various cancer cell lines, including breast and prostate cancer cells. For instance, derivatives have been reported to induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

- Antimicrobial Properties : There is emerging evidence that quinazoline derivatives possess antimicrobial activity. Studies have indicated that modifications in the quinazoline structure can enhance antibacterial efficacy against resistant strains . The potential for this compound to exhibit such properties warrants further investigation.

- Kinase Inhibition : Quinazolines are known to act as kinase inhibitors, which play a critical role in cancer therapy. The presence of specific substituents on the quinazoline ring can significantly affect their kinase inhibitory activity. For example, certain derivatives have demonstrated selectivity towards specific kinases involved in oncogenesis .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through:

- Inhibition of Cell Signaling Pathways : Similar compounds have been shown to interfere with pathways such as PI3K/Akt and MAPK, leading to reduced cell viability and increased apoptosis in cancer cells .

- Interaction with Enzymes : The compound may interact with various enzymes, including cytochrome P450 enzymes, indicating potential drug-drug interactions when co-administered with other medications.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and related compounds:

Additional Observations

Research has also highlighted the importance of structural modifications on the quinazoline core to enhance biological activity. For instance, varying substituents at different positions on the ring can lead to improved potency against specific targets or enhanced selectivity for certain enzymes .

特性

IUPAC Name |

(4-chloroquinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6(14)15-7-2-3-9-8(4-7)10(11)13-5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBGXLOBLBWVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596956 | |

| Record name | 4-Chloroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179246-11-8 | |

| Record name | 6-Quinazolinol, 4-chloro-, 6-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179246-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。